molecular formula C24H30N2O4 B11549737 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11549737
M. Wt: 410.5 g/mol
InChI Key: SGGVMKOQHRNHIN-DHRITJCHSA-N
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Description

N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound that features a benzodioxole ring and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Preparation of the Phenoxyacetohydrazide: This involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with chloroacetic acid to form the phenoxyacetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the benzodioxole intermediate with the phenoxyacetohydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly due to its structural features that may interact with biological targets.

    Materials Science: Use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, leading to modulation of their activity. The phenoxyacetohydrazide moiety may also contribute to its biological effects by forming hydrogen bonds or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-[4-(tert-butyl)phenoxy]acetohydrazide
  • N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-[4-(isopropyl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the 2,4,4-trimethylpentan-2-yl group, which may impart distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C24H30N2O4/c1-23(2,3)15-24(4,5)18-7-9-19(10-8-18)28-14-22(27)26-25-13-17-6-11-20-21(12-17)30-16-29-20/h6-13H,14-16H2,1-5H3,(H,26,27)/b25-13+

InChI Key

SGGVMKOQHRNHIN-DHRITJCHSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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